Acetic acid;9-methyldodecan-1-ol
Description
The compound "Acetic acid;9-methyldodecan-1-ol" is likely a branched-chain acetate ester formed by the esterification of acetic acid (CH₃COOH) with 9-methyldodecan-1-ol. The parent alcohol, 9-methyldodecan-1-ol, is a 12-carbon alcohol with a methyl branch at the ninth position. Upon acetylation, the resulting ester (9-methyldodecan-1-yl acetate) has a molecular formula of C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. Such esters are commonly utilized in industrial applications, including fragrances, flavorants, and pheromones, due to their volatility and structural specificity .
Properties
CAS No. |
83375-85-3 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;9-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
CLEHRSQINUQVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methyldodecan-1-ol typically involves the esterification of acetic acid with 9-methyldodecan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts under controlled conditions. The reaction is usually carried out by heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;9-methyldodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 9-methyldodecan-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid;9-methyldodecan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid;9-methyldodecan-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 9-methyldodecan-1-yl acetate can be compared to other acetic acid esters of long-chain alcohols. Below is a detailed analysis of analogous compounds, supported by evidence:
Table 1: Structural and Functional Comparison of Acetic Acid Esters
Key Observations
Chain Length and Branching: 9-Methyldodecan-1-yl acetate has a shorter chain (12 carbons) compared to tetradecadienyl (14 carbons) and octadecenyl (18 carbons) derivatives. Linear esters like (E)-9,11-dodecadienyl acetate exhibit higher volatility due to lower molecular weight and conjugated double bonds, making them suitable for airborne signaling (e.g., insect pheromones) .
Unsaturation and Stereochemistry: Compounds with conjugated dienes (e.g., (E)-9,11-dodecadienyl acetate) are more reactive in Diels-Alder or oxidation reactions compared to mono-unsaturated analogs . The Z/E configuration of double bonds significantly impacts biological activity. For example, Z-configured dodecenyl acetates are critical for species-specific pheromone signaling .
Industrial and Biological Relevance :
- Esters with longer chains (e.g., tetradecadienyl acetates) are used in agrochemicals for pest control, while shorter-chain derivatives are common in fragrances .
- The methyl branch in 9-methyldodecan-1-yl acetate may enhance lipid solubility, making it a candidate for slow-release formulations in pharmaceuticals or cosmetics .
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